3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one

Description

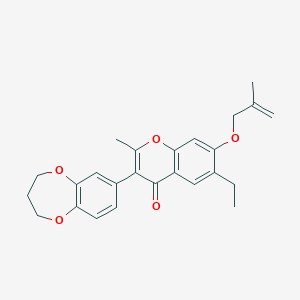

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one is a chromen-4-one derivative featuring a 1,5-benzodioxepin ring at position 3, an ethyl group at position 6, a methyl group at position 2, and a prenyl-like ether (2-methylprop-2-enoxy) at position 6.

Properties

IUPAC Name |

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-5-17-11-19-22(13-21(17)29-14-15(2)3)30-16(4)24(25(19)26)18-7-8-20-23(12-18)28-10-6-9-27-20/h7-8,11-13H,2,5-6,9-10,14H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAUMEUSVLXCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC(=C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one is a member of the chromone family, which is known for its diverse biological activities. Chromones and their derivatives exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by relevant data and findings from various studies.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 336.4 g/mol. Its structure includes a chromone backbone with additional functional groups that contribute to its biological activity.

Biological Activities

Research indicates that compounds similar to This compound exhibit significant biological activities:

- Antioxidant Activity : Chromones are known to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.

- Anti-inflammatory Effects : Many studies have shown that chromone derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in inflammatory processes.

- Antimicrobial Properties : The compound may exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

- Anticancer Potential : Preliminary studies suggest that chromones can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival.

Data Tables

The following table summarizes some key findings related to the biological activities of chromone derivatives:

| Compound Name | Source | Biological Activity | Reference |

|---|---|---|---|

| Chromone | Various plants | Antioxidant, Anti-inflammatory | |

| 6-Ethylchromone | Synthetic | Antimicrobial | |

| 7-Hydroxychromone | Natural | Anticancer |

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity of several chromone derivatives, including our compound of interest. It was found that these compounds significantly reduced oxidative stress markers in vitro, indicating potential therapeutic benefits in oxidative stress-related diseases.

- Anti-inflammatory Research : In a model of acute inflammation, the administration of chromone derivatives led to a marked decrease in inflammation scores and levels of inflammatory mediators such as TNF-alpha and IL-6.

- Antimicrobial Evaluation : A screening of various chromones against common pathogens revealed that certain derivatives exhibited strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

The biological activities of chromones are attributed to their ability to interact with multiple biological targets:

- Enzyme Inhibition : Chromones can inhibit key enzymes involved in inflammation (e.g., COX and LOX).

- Gene Regulation : They may modulate the expression of genes involved in cell survival and apoptosis.

- Receptor Interaction : Some studies suggest that chromones can interact with cellular receptors that mediate inflammatory responses.

Comparison with Similar Compounds

Substituent Variations in Chromen-4-One Derivatives

The following table summarizes key structural and functional differences:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s benzodioxepin and ethyl groups increase lipophilicity compared to hydroxyl-rich analogues (e.g., ), favoring better membrane permeability but lower aqueous solubility .

- Bioavailability : Compounds with hydroxyl or glucosyl groups (e.g., ) exhibit higher solubility but lower bioavailability (0.55–0.56) due to rapid metabolism. In contrast, the target compound’s prenyl-like ether and methyl groups may slow Phase I/II metabolism, improving oral absorption .

Preparation Methods

Palladium-Catalyzed Intramolecular Acylation

A palladium-mediated intramolecular acylation protocol enables efficient construction of the chromen-4-one core. As demonstrated by, alkenyl bromides and aldehydes undergo cyclization using Pd(PPh)/Xphos as the catalyst and KCO as the base in 1,4-dioxane. This method achieves moderate to good yields (50–75%) and tolerates diverse substituents, making it suitable for introducing the ethyl and methyl groups at positions 6 and 2, respectively.

Example Protocol :

-

React 2-bromo-4-ethyl-5-methylacetophenone with an aldehyde precursor in 1,4-dioxane.

-

Add Pd(PPh) (5 mol%), Xphos (10 mol%), and KCO (2 equiv).

-

Heat at 90°C for 12–24 hours under inert atmosphere.

-

Purify via column chromatography (SiO, ethyl acetate/hexane).

Baker–Venkataraman Rearrangement

The Baker–Venkataraman rearrangement remains a classical approach for chromone synthesis. This method involves:

-

O-Acylation : Treat 2-hydroxy-4-methoxyacetophenone with an acyl chloride to form an ester.

-

Rearrangement : Use a base (e.g., potassium tert-butoxide) to induce acyl migration, yielding a 1,3-diketone intermediate.

-

Cyclization : Acid-catalyzed (e.g., HSO) or methane sulfonyl chloride-mediated cyclization forms the chromen-4-one core.

Advantages :

-

High regioselectivity for substituent placement.

-

Compatible with pre-functionalized starting materials (e.g., ethyl and methyl groups).

Functionalization of the Chromen-4-One Core

Suzuki Coupling

-

Prepare a boronic ester derivative of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine.

-

React with brominated chromen-4-one under Pd catalysis (e.g., Pd(OAc), SPhos).

Friedel–Crafts Acylation

Alternative routes employ Friedel–Crafts acylation using benzodioxepin carbonyl chloride and AlCl in dichloromethane. This method is less favored due to competing side reactions.

Alkoxy Group Installation at Position 7

The 2-methylprop-2-enoxy group is introduced via Williamson ether synthesis:

-

Deprotonate the phenolic oxygen at position 7 using KCO in acetone.

-

Add 2-methylallyl bromide (1.2 equiv) and reflux for 6 hours.

-

Isolate the product via extraction (ethyl acetate/water) and drying (NaSO).

Key Consideration :

-

Protect other reactive sites (e.g., ketone at position 4) during alkylation to prevent undesired substitutions.

Final Assembly and Purification

Sequential Functionalization

A typical synthesis sequence involves:

-

Chromen-4-one core formation (Section 1).

-

Suzuki coupling for benzodioxepin installation (Section 2.1.1).

-

Alkylation for 2-methylprop-2-enoxy group (Section 3).

Purification Techniques

-

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

-

Recrystallization : Use ethanol/water mixtures for final crystallization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Acylation | 65–75 | 12–24 | High functional group tolerance | Requires Pd catalysts, costly ligands |

| Baker–Venkataraman | 50–60 | 24–48 | Regioselective | Harsh acidic conditions |

| Suzuki Coupling | 60–70 | 8–12 | Compatible with sensitive substituents | Boronic ester synthesis required |

Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions during alkylation necessitate protecting groups (e.g., silyl ethers).

-

Catalyst Efficiency : Pd-based systems require ligand optimization to enhance turnover numbers.

-

Solvent Systems : Replace 1,4-dioxane with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one, and how can intermediates be optimized?

- Methodology :

- Start with functionalized benzodioxepin and chromen-4-one precursors. For example, use Suzuki-Miyaura coupling to attach the benzodioxepin moiety to the chromen-4-one core .

- Optimize reaction conditions (e.g., solvent, temperature, catalyst) using Design of Experiments (DoE) to maximize yield. For instance, highlights the use of palladium catalysts and inert atmospheres for similar chromenone derivatives.

- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm structures using -NMR and LC-MS .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodology :

- Employ HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95% by area normalization) .

- Use high-resolution mass spectrometry (HRMS) for exact mass confirmation and FT-IR spectroscopy to verify functional groups (e.g., carbonyl stretch at ~1650 cm) .

- X-ray crystallography or -NMR can resolve ambiguities in stereochemistry or substitution patterns, as demonstrated for analogous chromen-4-one derivatives in .

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

- Methodology :

- Perform solubility assays in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy. For example, notes that chromenone derivatives often require DMSO for stock solutions due to poor aqueous solubility.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How does the substitution pattern (e.g., benzodioxepin, ethyl, and methallyloxy groups) influence the compound’s electronic properties and reactivity?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis and cyclic voltammetry data .

- Use -NMR coupling constants and NOESY to assess steric effects of the methallyloxy group on chromenone ring conformation .

Q. What mechanistic insights can be gained from studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () with target proteins .

- Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) can predict binding modes, as seen in for similar flavonoids. Validate with mutagenesis studies on key residues.

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?

- Methodology :

- Cross-validate assays: Use orthogonal methods (e.g., cell viability via MTT and apoptosis via flow cytometry) to confirm in vitro results .

- Investigate pharmacokinetics (e.g., plasma protein binding, metabolic stability via liver microsomes) to explain discrepancies in efficacy .

- Apply systems biology approaches (e.g., network pharmacology) to identify off-target effects or compensatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.